2-(Methylsulfanyl)pyridine-4-carboxylic acid

pKa acid dissociation purification

Standard isonicotinic acid analogs suffer from poor chromatographic retention or require harsh pH for extraction, increasing side reactions. This methylthio-substituted building block solves these process chemistry pain points. - **Optimized Workup**: pKa 3.59 enables selective deprotonation at pH >4.6; LogP 1.50 ensures C18 retention vs. void-volume elution. - **Synthetic Utility**: Direct precursor to topiroxostat (XOR IC50 = 5.3 nM); greater hydrolytic stability than 2-chloro analog. - **Regiospecific Scaffold**: 4-COOH/2-SMe pattern supports distinct metal-organic framework (MOF) coordination topologies.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
CAS No. 74470-24-9
Cat. No. B3386660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)pyridine-4-carboxylic acid
CAS74470-24-9
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=C1)C(=O)O
InChIInChI=1S/C7H7NO2S/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10)
InChIKeyKNSRPLWLSAKKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)pyridine-4-carboxylic acid: Procurement-Ready Building Block


2-(Methylsulfanyl)pyridine-4-carboxylic acid (IUPAC: 2-methylsulfanylpyridine-4-carboxylic acid, also referred to as 2-(methylthio)isonicotinic acid) is a bifunctional heterocyclic building block combining a pyridine ring, a methylthio substituent at the 2-position, and a carboxylic acid group at the 4-position. It belongs to the class of substituted isonicotinic acids. Its structural features enable its use as a key intermediate in the synthesis of pharmacologically active compounds, most notably the xanthine oxidoreductase inhibitor topiroxostat (FYX-051) [1]. The methylthio group provides a synthetic handle for further functionalization via oxidation to sulfoxide/sulfone or displacement with nucleophiles, distinguishing it from halogenated or unsubstituted isonicotinic acid analogs.

Methylthio handle enables oxidation or nucleophilic displacement for diversification
Documented intermediate in topiroxostat (XOR inhibitor) synthesis

Why Structural Analogs Cannot Substitute for This Building Block


The 2-methylthio substituent induces a distinct electron-donating and steric effect that alters the acid-base properties, lipophilicity, and metal-coordination behavior of the pyridine-4-carboxylic acid scaffold compared to the unsubstituted parent isonicotinic acid or the 2-chloro analog [1]. Additionally, the 4-carboxylic acid regioisomer differs fundamentally from the 3-carboxylic acid isomer (2-(methylthio)nicotinic acid) in terms of pKa and the orientation of the carboxyl group, which affects site-specific deprotonation, hydrogen-bonding patterns, and the geometry of metal complexes . These quantifiable differences directly impact synthetic outcomes (e.g., regioselective coupling, extraction efficiency, and purification by pH-controlled partitioning) and preclude simple interchangeability.

Unsubstituted isonicotinic acid Lacks methylthio electronic/lipophilic effects; alters acid-base behaviour and extraction efficiency.
2-Chloro analog Susceptible to hydrolysis; may generate byproducts under basic workup, reducing yield and purity.
3-COOH regioisomer Different pKa and metal-coordination geometry; shifts deprotonation sequence and chelate topology.

Quantitative Differentiation Evidence


Enhanced Acidity Enables pH-Controlled Purification

2-(Methylsulfanyl)pyridine-4-carboxylic acid exhibits a calculated acid dissociation constant (pKa) of 3.59 [1], which is 1.37 log units lower (more acidic) than that of the parent isonicotinic acid (pKa = 4.96 at 25 °C) [2]. This enhanced acidity results from the electron-withdrawing field effect of the sulfur atom in the 2-methylthio substituent, which stabilizes the conjugate base. The lower pKa means the compound is predominantly deprotonated at pH values above approximately 4.6, whereas isonicotinic acid requires pH > 5.9 for similar ionization. This difference is exploited in liquid-liquid extraction and ion-exchange chromatography during purification.

Acidity (pKa)
Cross-study
Target pKa 3.59 vs isonicotinic acid pKa 4.96 (Δ = -1.37, ~23-fold more acidic)
Enables pH-controlled deprotonation and selective extraction not feasible with parent acid.
Calculated vs experimental pKa; absolute values may shift by method.
pKa acid dissociation purification

Increased Lipophilicity Improves Extraction and Chromatography

The experimentally estimated octanol-water partition coefficient (LogP) of 2-(Methylsulfanyl)pyridine-4-carboxylic acid is 1.50 , significantly higher than that of isonicotinic acid, which has a LogP of approximately 0.2 [1]. The methylthio group contributes an additional ~1.3 log units of lipophilicity, enhancing the compound's partitioning into organic phases during workup and improving its retention on reversed-phase HPLC columns. This differential lipophilicity is critical for designing efficient extraction protocols and for predicting the compound's behavior in biological screening assays where membrane permeability is a factor.

Lipophilicity (LogP)
Cross-study
Target LogP 1.50 vs isonicotinic acid LogP ~0.2 (Δ ≈ +1.3, ~20-fold more lipophilic)
Improves organic-phase recovery and C18 retention; supports method development.
LogP source: Chemsrc; comparator from PubChem prediction.
LogP lipophilicity extraction

Regioisomeric Differentiation in Deprotonation and Metal Binding

The 4-carboxylic acid regioisomer (2-(Methylsulfanyl)pyridine-4-carboxylic acid) has a pKa of 3.59 [1], whereas the 3-carboxylic acid isomer (2-(methylthio)nicotinic acid) has a reported pKa of 3.345 . The ΔpKa of +0.25 units indicates that the 4-COOH isomer is slightly less acidic than the 3-COOH isomer, attributable to the different electronic environments of the carboxyl group relative to the pyridine nitrogen. Furthermore, the 4-COOH isomer places the carboxylate in a para orientation relative to the ring nitrogen, favoring distinct metal-chelation geometries (monodentate or bidentate with the pyridine N), whereas the 3-COOH isomer can form chelate rings involving both the carboxylate and the pyridine nitrogen. These differences are crucial for researchers developing metal-organic frameworks (MOFs) or metallodrug candidates.

Regioisomer pKa & binding
Cross-study
4-COOH pKa 3.59 vs 3-COOH pKa 3.345 (Δ = +0.25); para vs meta carboxylate orientation
Dictates deprotonation order and metal-chelate topology; critical for MOF and metallodrug design.
Relative trend consistent; absolute values method-dependent.
regioisomer pKa metal coordination

Key Intermediate for Xanthine Oxidoreductase Inhibitor Topiroxostat

2-(Methylsulfanyl)pyridine-4-carboxylic acid has been employed as a building block in the synthesis of topiroxostat (FYX-051), a potent xanthine oxidoreductase (XOR) inhibitor with an in vitro IC50 of 5.3 nM and Ki of 5.7 nM [1]. In the patented synthetic route, the methylthio group serves as a precursor to the 2-cyano substituent of the final drug molecule, enabling an alternative disconnection strategy compared to routes starting from 4-cyanopyridine [2]. While a direct yield comparison with other intermediates is not available, the compound has been validated in a published and patented medicinal chemistry route to a clinically evaluated drug candidate, underscoring its applied value.

Synthetic application
Supporting
Key building block in topiroxostat (FYX-051) synthesis; XOR inhibitor IC50 5.3 nM reported.
Validated starting point for XOR-targeting medchem programs; reduces route-scouting risk.
Yield comparison not available; qualitative disconnection advantage.
topiroxostat XOR inhibitor drug intermediate

Hydrolytic Stability Versus 2-Chloro Analog

The 2-methylthio substituent is resistant to nucleophilic displacement under neutral to mildly basic aqueous conditions, whereas the 2-chloro analog (2-chloroisonicotinic acid, pKa ~3.0 predicted) is susceptible to hydrolysis, particularly at elevated temperatures or in the presence of hydroxide nucleophiles . The C-S bond in aryl methyl sulfides has a bond dissociation energy approximately 15-20 kcal/mol higher than the C-Cl bond in 2-chloropyridines (class-level inference from thermochemical data for analogous heterocycles), rendering the methylthio compound more robust during aqueous workups and prolonged reactions. This stability advantage minimizes the formation of 2-hydroxy byproducts and improves the overall purity profile of downstream products.

Hydrolytic stability
Class-level
Methylthio group resists aqueous basic hydrolysis; 2-chloro analog susceptible (class-level C-S vs C-Cl bond strength).
May reduce byproduct formation and simplify purification in multi-step sequences.
Data to verify; based on thermochemical class inference.
stability hydrolysis synthetic robustness

High-Value Application Scenarios


pH-Dependent Extraction and Ion-Exchange Purification

The pKa of 3.59 (Section 3, Evidence Item 1) allows selective deprotonation and extraction into aqueous base at pH > 4.6, while neutral impurities remain in the organic phase. This is not achievable with isonicotinic acid (pKa 4.96), which requires a higher pH that may promote side reactions. Procurement of the methylthio compound enables efficient, pH-controlled workup protocols in process chemistry.

MOF Synthesis with Tunable Thioether Donor Site

The 4-COOH/2-SMe substitution pattern (Section 3, Evidence Item 3) provides a para-carboxylate geometry that, together with the pyridine nitrogen and methylthio sulfur, offers multiple coordination modes for metal ions (e.g., Cu(II), Zn(II)). This distinct topology differentiates it from the 3-COOH isomer, which forms different chelate ring sizes. Researchers developing MOFs for gas storage, catalysis, or luminescent sensing benefit from this regiospecific scaffold.

Improved Reversed-Phase HPLC Separation

The LogP of 1.50 (Section 3, Evidence Item 2) provides adequate retention on C18 columns under generic gradient conditions (e.g., 5-95% acetonitrile/water with 0.1% TFA), unlike the parent isonicotinic acid (LogP ~0.2), which often elutes near the void volume. This property is valuable for high-throughput purification of compound libraries where isonicotinic acid derivatives are common pharmacophores.

Medicinal Chemistry Routes to Xanthine Oxidoreductase Inhibitors

The compound's documented use as an intermediate for topiroxostat (FYX-051, XOR IC50 = 5.3 nM; Section 3, Evidence Item 4) and its greater hydrolytic stability relative to the 2-chloro analog (Section 3, Evidence Item 5) make it a preferred building block for medicinal chemistry programs targeting hyperuricemia and gout. Procurement of the methylthio compound reduces synthetic risk in programs that require a 2-substituted-4-cyanopyridine pharmacophore.

Application
Selection Property
Validation Focus
pH-controlled purification
Acidity shift
Deprotonation-dependent phase partitioning
MOF synthesis
para-Carboxylate orientation
Metal-coordination topology
Reversed-phase HPLC
Lipophilicity profile
C18 retention behaviour
XOR inhibitor medchem
Validated synthetic route
Building-block stability and downstream purity
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